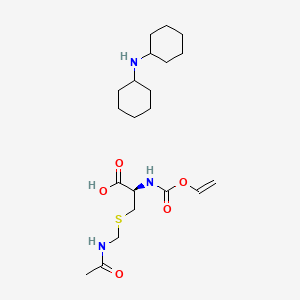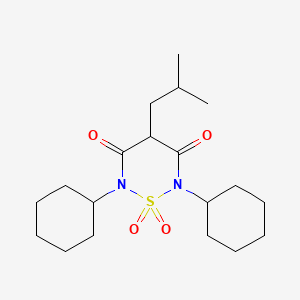
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclohexylamine and isobutylamine as starting materials, followed by cyclization with sulfur-containing reagents.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione derivatives: Compounds with similar core structures but different substituents.
Thiadiazole compounds: Related compounds with a thiadiazole ring instead of a thiadiazine ring.
Uniqueness
The uniqueness of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide lies in its specific substituents and the resulting chemical properties
Eigenschaften
CAS-Nummer |
117204-17-8 |
|---|---|
Molekularformel |
C19H32N2O4S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2,6-dicyclohexyl-4-(2-methylpropyl)-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C19H32N2O4S/c1-14(2)13-17-18(22)20(15-9-5-3-6-10-15)26(24,25)21(19(17)23)16-11-7-4-8-12-16/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
KTBKDOCENFQCMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)N(S(=O)(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


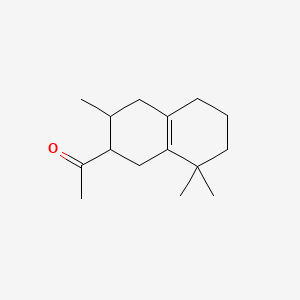
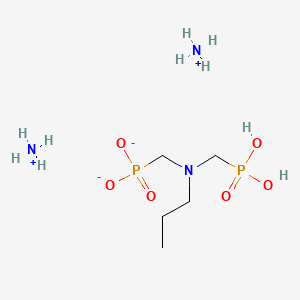

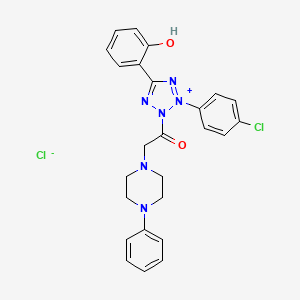
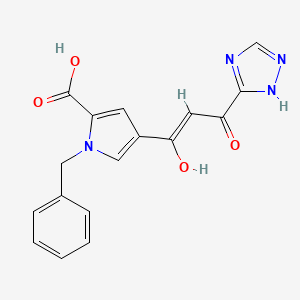


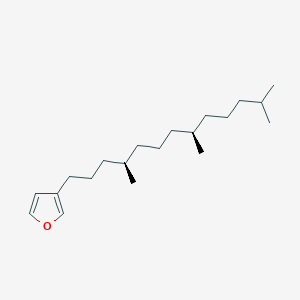

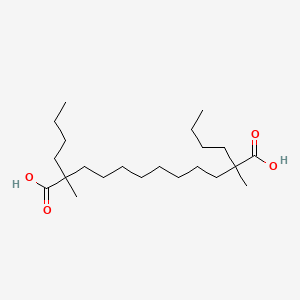
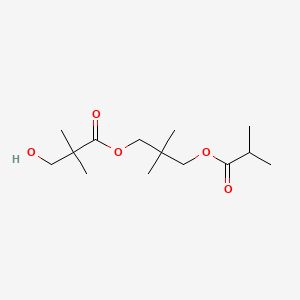
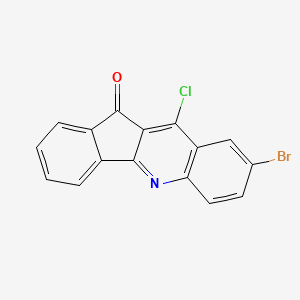
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
